molecular formula C22H24N2O3S2 B2974530 N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-36-9

N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2974530
CAS No.: 1105250-36-9
M. Wt: 428.57
InChI Key: HFAYXCATFUHPCC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

The synthesis of N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfamoyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-4-16-6-10-18(11-7-16)23-22(25)21-20(14-15-28-21)29(26,27)24(3)19-12-8-17(5-2)9-13-19/h6-15H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAYXCATFUHPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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